molecular formula C13H13N3O3 B14973408 2-(2-Imidazol-1-yl-acetylamino)-benzoic acid methyl ester

2-(2-Imidazol-1-yl-acetylamino)-benzoic acid methyl ester

Cat. No.: B14973408
M. Wt: 259.26 g/mol
InChI Key: UJVHCIXNLMVXFA-UHFFFAOYSA-N
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Description

Methyl 2-[2-(1H-imidazol-1-yl)acetamido]benzoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(1H-imidazol-1-yl)acetamido]benzoate typically involves the reaction of 2-(1H-imidazol-1-yl)acetic acid with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(1H-imidazol-1-yl)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[2-(1H-imidazol-1-yl)acetamido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[2-(1H-imidazol-1-yl)acetamido]benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(1H-imidazol-1-yl)acetamido]benzoate is unique due to its specific structure, which combines an imidazole ring with a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

methyl 2-[(2-imidazol-1-ylacetyl)amino]benzoate

InChI

InChI=1S/C13H13N3O3/c1-19-13(18)10-4-2-3-5-11(10)15-12(17)8-16-7-6-14-9-16/h2-7,9H,8H2,1H3,(H,15,17)

InChI Key

UJVHCIXNLMVXFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=CN=C2

Origin of Product

United States

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